MG-132

Description

What exactly is MG132?

MG132 is an effective, reversible, in addition to a cell-permeable proteasome inhibitor(Ki = 4 nM)respectively. MG132 stimulates autophagy and causes apoptosis of cancer cells. It is a member of the synthetic peptide aldehydes. It decreases the degradation of ubiquitin conjugated proteins in mammalian cells and yeast that can be permeable through the 26S complex but does not affect its ATPase or isopeptidase functions. The MG132 molecule activates the c-Jun N-terminal Kin (JNK1) and triggers apoptosis. It also blocks the activation of NFKB by having an IC50 of 3 mM and stops the b-secretase cleavage.MG-132 is also apoptotic.

Applications of MG132

The this compound (Z-Leu-Leu-Leu-al) is a potent proteasome and inhibits calpain with IC50s of 100nM and 1.2 millimoles, respectively.

This compound inhibits the proteolytic activities of the 26S proteasome.

MG 130 inhibits the Mopar of SARS in the laboratory (IC50 = 3.9 million mM) and also blocks the replication of viral strains. It also enhances the adeno-associated transduction capacity in human cells around 50-fold.

The biological consequences of MG132

In vitro

It has 1000 times more capacity over ZLLal in inhibiting the ZLLL-MCA critical function of the 20S proteasome. It has and the IC50 of 100nM and 110 millimeters. The this compound inhibitor also blocks calpain and has an IC50 of 1.2 million. The this compound compound stimulates neurite outgrowth in PC12 cells with an optimal concentration of 20 nanomoles and exhibits 500 times the potency of ZLLal. The this compound (10 milligrams) potently inhibits TNF-a-induced activation and interleukin-8 (IL-8) gene transcription and IL-8 release in A549 cells via the proteasome inhibition that mediates IkBa degradation. Treatment with this compound induces apoptosis dependent on p53 in KIM-2 cells through inhibition of the 26S proteasome. In contrast to BzLLLCOCHO or PS-341, MG132 treatment causes a weak suppression of the chymotrypsin-like (CT-L) and peptidylglutamyl hydrolyzing (PGPH) functions of the 26S proteasome. At the same time, multiple myeloma cell lines (U266 as well as OPM-2) are more sensitive to the induction of the death of cells by this compound as compared to BzLLLCOCHO. 4 It is believed that this compound (1 mM) can activate prostate cancer TRAIL-resistant cells via activation of members of the AP-1 family c'Fos and cJun, which also, inhibit the antiapoptotic molecular c-FLIP(L). 5this compound dramatically enhances the inositol-hexakisphosphate (IP6) capacity to inhibit the metabolic activity of cells in DU145 and PC3 androgen-independent prostate cancer (AIPCa) cell types.

In vivo

The administration of this compound efficiently restores the levels of expression as well as the plasma membrane location of dystrophin and b-dystroglycan as well as the a-sarcoglycan, a-bdystrog the skeletal muscle fibers of mice with MDX, decreases the number of damages to the membranes of the muscles and reduces the histopathological symptoms associated with muscular dystrophy. This compound treatment significantly reduces immobilization-induced skeletal muscle atrophy in mice by downregulating the muscle-specific ubiquitin ligases atrogin-1/MAFbx and MuRF-1 mRNA.

Properties

IUPAC Name |

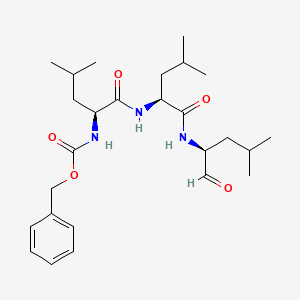

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYWCYJVHRLUCT-VABKMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042639 | |

| Record name | MG132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133407-82-6 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133407-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxycarbonylleucyl-leucyl-leucine aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MG132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MG 132 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG-132 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Primary Cellular Target of MG-132: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MG-132, a potent, reversible, and cell-permeable peptide aldehyde, has established itself as an invaluable tool in cellular biology and a progenitor for novel therapeutic strategies. Its primary mechanism of action revolves around the specific inhibition of the 26S proteasome, a critical cellular machinery responsible for protein degradation. By arresting the function of the proteasome, this compound triggers a cascade of cellular events, most notably the stabilization of key regulatory proteins, leading to the modulation of critical signaling pathways involved in cell cycle progression, apoptosis, and inflammatory responses. This technical guide provides a comprehensive overview of the primary cellular target of this compound, its mechanism of action, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The 26S Proteasome: The Primary Target of this compound

The principal cellular target of this compound is the 26S proteasome, a large, ATP-dependent proteolytic complex responsible for the degradation of ubiquitinated proteins.[1] This complex plays a pivotal role in maintaining protein homeostasis and regulating a plethora of cellular processes. The 26S proteasome is composed of a 20S core particle, which harbors the catalytic activity, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates.

The 20S core possesses three distinct proteolytic activities:

-

Chymotrypsin-like (ChTL) activity: Primarily mediated by the β5 subunit.

-

Trypsin-like (TL) activity: Primarily mediated by the β2 subunit.

-

Peptidylglutamyl-peptide hydrolyzing (PGPH) or Caspase-like activity: Primarily mediated by the β1 subunit.

This compound acts as a potent inhibitor of the chymotrypsin-like activity of the proteasome.[2] While it can also inhibit the other activities at higher concentrations, its highest affinity is for the β5 subunit's active site.[3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary and secondary targets has been quantified through various studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to define its efficacy.

| Target Enzyme | Parameter | Value | Reference |

| 26S Proteasome (overall) | IC50 | 100 nM | [4] |

| 26S Proteasome (overall) | Ki | 4 nM | [2] |

| Calpain | IC50 | 1.2 µM | [4] |

| NF-κB activation | IC50 | 3 µM | [2] |

Table 1: Summary of reported IC50 and Ki values for this compound against various cellular targets.

Mechanism of Action and Downstream Signaling Pathways

By inhibiting the proteasome, this compound prevents the degradation of a multitude of cellular proteins, leading to their accumulation. This disruption of protein homeostasis profoundly impacts several critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

One of the most well-characterized consequences of this compound treatment is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., cytokines, growth factors), IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival. This compound, by blocking proteasomal degradation of IκB, effectively traps NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines. This pro-apoptotic effect is multifactorial and results from the accumulation of several pro-apoptotic proteins and the disruption of anti-apoptotic pathways. Key mechanisms include:

-

Stabilization of p53: The tumor suppressor protein p53 is a short-lived protein that is degraded by the proteasome. This compound treatment leads to the accumulation of p53, which in turn can activate the transcription of pro-apoptotic genes like Bax and PUMA.

-

Activation of the JNK pathway: this compound can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis.[2]

-

ER Stress: The accumulation of misfolded proteins due to proteasome inhibition can lead to endoplasmic reticulum (ER) stress, which can trigger the unfolded protein response (UPR) and ultimately lead to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

This compound (stock solution in DMSO)

-

Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in proteasome assay buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay:

-

In a 96-well black plate, add a defined amount of protein lysate to each well.

-

Include a control group with lysate from untreated cells and a blank with lysis buffer only.

-

Add the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at different time points.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence intensity against time to determine the reaction rate.

-

Calculate the percentage of proteasome inhibition for each this compound concentration compared to the untreated control.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated (DMSO) controls.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all readings.

-

Express the cell viability as a percentage of the untreated control.

-

Calculate the IC50 value of this compound for cell growth inhibition.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Materials:

-

Cells of interest

-

This compound

-

Stimulus for NF-κB activation (e.g., TNF-α)

-

Nuclear extraction buffers

-

Oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, infrared dye).

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (e.g., autoradiography film, chemiluminescence imager, or infrared imager)

Procedure:

-

Cell Treatment and Nuclear Extraction:

-

Pre-treat cells with this compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Harvest the cells and perform nuclear extraction to isolate nuclear proteins.

-

Determine the protein concentration of the nuclear extracts.

-

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract, labeled oligonucleotide probe, poly(dI-dC) (to block non-specific binding), and binding buffer.

-

Incubate the reaction at room temperature.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage.

-

-

Detection:

-

Transfer the DNA from the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).

-

Detect the labeled probe to visualize the DNA-protein complexes. A "shifted" band indicates the binding of NF-κB to the probe.

-

Conclusion

This compound serves as a quintessential tool for dissecting the intricacies of the ubiquitin-proteasome system. Its primary cellular target, the 26S proteasome, is a linchpin in cellular protein quality control and the regulation of numerous signaling pathways. By potently and specifically inhibiting the chymotrypsin-like activity of the proteasome, this compound provides a robust method for studying the consequences of impaired protein degradation. The detailed understanding of its mechanism of action, supported by quantitative data and well-defined experimental protocols, empowers researchers and drug development professionals to effectively utilize this compound in their investigations and to pave the way for the development of novel therapeutics targeting the proteasome.

References

The Role of MG-132 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-132 is a potent, reversible, and cell-permeable peptide aldehyde that specifically inhibits the chymotrypsin-like activity of the 26S proteasome. The ubiquitin-proteasome system is a critical pathway for the degradation of intracellular proteins, playing a key role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which in turn disrupts cellular homeostasis and can trigger programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

The primary mechanism by which this compound induces apoptosis is through the inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[1][2] This inhibition leads to the accumulation of proteins that are normally targeted for degradation, including key regulators of apoptosis and cell cycle control.[1] The disruption of proteostasis triggers a cascade of events culminating in the activation of apoptotic pathways.

Quantitative Data on this compound Induced Apoptosis

The pro-apoptotic effects of this compound are dose- and time-dependent, and vary across different cell lines. The following tables summarize the quantitative data from various studies.

Table 1: Effective Concentrations of this compound for Apoptosis Induction

| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects | Reference |

| NCI-H2452 & NCI-H2052 | Malignant Pleural Mesothelioma | 0.5 - 2 | Significant apoptosis, DNA damage, cleavage of PARP and caspases 3, 7, and 9. | [3] |

| C6 Glioma | Glioma | 10 - 40 (IC50 ≈ 18.5) | Inhibition of cell proliferation, induction of apoptosis. | [4] |

| U2OS | Osteosarcoma | 1 - 5 | Increased apoptosis and DNA damage. | [5] |

| EC9706, EC109, EC1, TE-1 | Esophageal Squamous Cell Carcinoma | 5 | Marked decrease in cell viability. | [6] |

| GBC-SD | Gallbladder Carcinoma | 2.5 - 10 | Potent cytotoxic role, induction of apoptosis. | [7] |

| CAL27 | Oral Squamous Cell Carcinoma | 0.2 (in combination with Cisplatin) | Synergistic reduction in cell viability. | [8] |

Table 2: Time-Dependent Effects of this compound

| Cell Line | Concentration (µM) | Incubation Time | Observed Effects | Reference |

| C6 Glioma | 18.5 | 3 - 24 h | Gradual inhibition of proteasome activity from 3h; significant reduction in cell viability from 6h. | [4] |

| EC9706 | 2 - 10 | 24 - 60 h | Significant increase in cell death observed at 24h, reaching near-maximal levels after 60h. | [6] |

| NCI-H2452 | Not specified | 36 h | Analysis of apoptosis markers. | [3] |

| NCI-H2052 | Not specified | 48 h | Analysis of apoptosis markers. | [3] |

| GBC-SD | 2.5 - 160 | 24, 48, 72 h | Time-dependent cytotoxic effect. | [7] |

Key Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is a multi-faceted process involving the modulation of several key signaling pathways.

Caspase Activation Cascade

A central event in this compound-induced apoptosis is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. This compound treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[3][6] Activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

Caption: this compound inhibits the proteasome, leading to the activation of initiator and executioner caspases, which culminates in apoptosis.

Mitochondrial (Intrinsic) Pathway

This compound can trigger the mitochondrial pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bid) members.[3][4] this compound has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and up-regulate pro-apoptotic proteins such as Bax.[4][5] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and Smac/DIABLO into the cytosol.[3] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9 and subsequently the executioner caspases.[3]

Caption: this compound alters the balance of Bcl-2 family proteins, leading to mitochondrial dysfunction and apoptosis.

NF-κB and PI3K/Akt Survival Pathways

The transcription factor NF-κB and the PI3K/Akt signaling pathway are critical for cell survival and are often constitutively active in cancer cells. This compound has been shown to inhibit the activation of NF-κB and the phosphorylation of Akt, thereby suppressing these pro-survival signals and sensitizing cancer cells to apoptosis.[6][9][10]

Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded proteins due to proteasome inhibition can lead to endoplasmic reticulum (ER) stress. Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis through the activation of caspase-12 and the modulation of Bcl-2 family proteins.[11]

Oxidative Stress

This compound treatment can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[4] Elevated ROS levels can damage cellular components and contribute to the activation of apoptotic signaling pathways.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10^4 cells/well and culture for 24 hours.[4]

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40 µmol/L) and a vehicle control (e.g., PBS) for desired time points (e.g., 3, 6, 12, 24 hours).[4]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Harvest the cells and wash them twice with cold PBS.[7]

-

Resuspend the cells in 100 µl of binding buffer at a density of 1 x 10^6 cells/mL.[7]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[6][7]

-

Incubate the cells in the dark for 15-30 minutes at room temperature.[7]

-

Analyze the stained cells by flow cytometry.[6]

Western Blot Analysis for Apoptosis-Related Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate.

Protocol:

-

After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][6]

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP, Akt, NF-κB) overnight at 4°C.[4][6]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating this compound-induced apoptosis.

Caption: A typical workflow for studying this compound's apoptotic effects involves cell treatment followed by viability, apoptosis, and protein expression analyses.

Conclusion

This compound is a valuable tool for studying the role of the ubiquitin-proteasome system in apoptosis and holds potential as an anti-cancer agent. Its ability to induce apoptosis in a wide range of cancer cells is mediated by a complex interplay of signaling pathways, including caspase activation, mitochondrial dysregulation, and the inhibition of pro-survival signals. The information provided in this technical guide offers a comprehensive resource for researchers and professionals in the field of drug development to understand and investigate the pro-apoptotic effects of this compound. Further research is warranted to fully elucidate its therapeutic potential, both as a standalone agent and in combination with other chemotherapeutic drugs.[6][8][10]

References

- 1. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome inhibitor this compound induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteasome inhibitor MG132-induced apoptosis via ER stress-mediated apoptotic pathway and its potentiation by protein tyrosine kinase p56lck in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MG-132: A Researcher's Guide to Unraveling Protein Degradation

Abstract

MG-132, a potent, reversible, and cell-permeable peptide aldehyde, has established itself as an indispensable tool in the study of cellular protein degradation.[1] By specifically inhibiting the chymotrypsin-like activity of the 26S proteasome, this compound allows for the accumulation of ubiquitinated proteins, providing a window into the dynamic processes governed by the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth overview of this compound, including its mechanism of action, and its applications in elucidating the intricacies of protein degradation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the cellular pathways influenced by this inhibitor. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals leveraging this compound in their experimental endeavors.

Introduction: The Ubiquitin-Proteasome System and the Role of this compound

The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells, playing a critical role in the regulation of a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The system functions through a cascade of enzymatic reactions that tag substrate proteins with a polyubiquitin (B1169507) chain, marking them for degradation by the 26S proteasome.

This compound (Z-Leu-Leu-Leu-al) is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of the 26S proteasome.[1] Its aldehyde group forms a covalent yet reversible bond with the active site threonine residues of the proteasome's catalytic β-subunits. This inhibition blocks the degradation of polyubiquitinated proteins, leading to their accumulation within the cell. This characteristic makes this compound an invaluable tool for:

-

Stabilizing and detecting transient or low-abundance proteins: By preventing their degradation, this compound allows for the accumulation of proteins that are normally rapidly turned over, facilitating their detection by methods such as Western blotting.

-

Studying protein ubiquitination: The accumulation of polyubiquitinated proteins upon this compound treatment is a hallmark of UPS inhibition, enabling the study of ubiquitination dynamics and the identification of novel UPS substrates.

-

Investigating the cellular consequences of proteasome inhibition: By disrupting protein homeostasis, this compound can induce a range of cellular responses, including apoptosis, cell cycle arrest, and the endoplasmic reticulum (ER) stress response, providing insights into the cellular reliance on a functional UPS.

Mechanism of Action of this compound

This compound primarily targets the chymotrypsin-like activity of the 20S catalytic core of the 26S proteasome. The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for the degradation of ubiquitinated proteins. Inhibition of this complex by this compound leads to a cellular state where proteins targeted for degradation are no longer efficiently cleared.

Quantitative Data: In Vitro Efficacy of this compound

The effective concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific biological question being addressed. The following tables summarize reported IC50 values and typical working concentrations for various applications. It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental system.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| C6 | Glioma | MTT | 24 | 18.5 | [2] |

| HeLa | Cervical Cancer | MTT | 24 | ~5 | [3] |

| PC3 | Prostate Cancer | Growth Inhibition | 48 | 0.6 | [4] |

| GBC-SD | Gallbladder Carcinoma | CCK-8 | 48 | <10 | [5] |

| NCI-H2452 | Mesothelioma | WST-1 | 72 | >1 | [6] |

| NCI-H2052 | Mesothelioma | WST-1 | 72 | >1 | [6] |

| ES-2 | Ovarian Cancer | WST-1 | 18 | N/A (46.43% viability at 2 µM) | [7] |

| HEY-T30 | Ovarian Cancer | WST-1 | 18 | N/A (37.94% viability at 2 µM) | [7] |

| OVCAR-3 | Ovarian Cancer | WST-1 | 18 | N/A (23.61% viability at 2 µM) | [7] |

Table 2: Typical Working Concentrations and Treatment Times for this compound

| Application | Cell Line | Concentration (µM) | Treatment Time (h) | Reference |

| Protein Accumulation / Western Blot | HeLa | 5 - 50 | 0.5 - 24 | [8] |

| HEK293, MEF | 20 | 4 | [8] | |

| HeLa | 5 | 1 | [9] | |

| HCT116 | 50 | 4 | [8] | |

| Apoptosis Induction | LNCaP | 5 | 48 | [10] |

| NCI-H2452, NCI-H2052 | 0.25 - 2 | 36 - 48 | [6] | |

| GBC-SD | 2.5 - 10 | 48 | [5] | |

| LP-1 | 0.3 | 24 | [4] | |

| NF-κB Inhibition | A549 | 10 | N/A | [4] |

| ER Stress Induction | Vascular Smooth Muscle Cells | 1 | 16 | [11] |

| MDA-MB-468 | 1 | 4 - 24 | [12][13] | |

| Immunoprecipitation of Ubiquitinated Proteins | 293T | 10 | 3 - 6 | [14] |

Experimental Protocols

Western Blot Analysis of Protein Accumulation

This protocol describes the use of this compound to stabilize a protein of interest for detection by Western blotting.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit (or equivalent)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%). Treat the cells with the predetermined optimal concentration of this compound for the desired duration. A vehicle control (DMSO) should be run in parallel.[15]

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.[15]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

-

Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA assay or a similar method.

-

Sample Preparation: Dilute the cell lysates to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Immunoprecipitation (IP) of Ubiquitinated Proteins

This protocol outlines the enrichment of a specific ubiquitinated protein from cell lysates of this compound-treated cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

PBS

-

IP Lysis Buffer (non-denaturing)

-

Protease and deubiquitinase (DUB) inhibitors (e.g., NEM, iodoacetamide)

-

Primary antibody against the protein of interest

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Anti-ubiquitin antibody for detection

Procedure:

-

Cell Treatment and Lysis: Culture and treat cells with this compound as described in the Western blot protocol (e.g., 10 µM for 3-6 hours for 293T cells).[14] Lyse the cells in a non-denaturing IP lysis buffer containing protease and DUB inhibitors.

-

Pre-clearing the Lysate (Optional but Recommended): Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation. Centrifuge and collect the supernatant. This step reduces non-specific binding.

-

Immunoprecipitation:

-

Add the primary antibody against the protein of interest to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A "ladder" of higher molecular weight bands indicates polyubiquitination.

Cell Viability Assay (WST-1 or MTT)

This protocol describes how to assess the cytotoxic effects of this compound on a cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

WST-1 or MTT reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, or 72 hours).[2][16] Include a vehicle control (DMSO) and a blank (medium only).

-

WST-1/MTT Addition:

-

For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 0.5-4 hours at 37°C.[17]

-

For MTT: Add MTT reagent to each well and incubate for 4 hours at 37°C.[18] Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (420-480 nm for WST-1, ~570 nm for MTT).

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cellular Pathways Modulated by this compound

Induction of Apoptosis

By causing the accumulation of pro-apoptotic proteins (e.g., p53, Bax) and inhibiting the degradation of cell cycle inhibitors (e.g., p21, p27), this compound can potently induce apoptosis in various cell types, particularly cancer cells.[19]

Endoplasmic Reticulum (ER) Stress Response

The accumulation of misfolded and unfolded proteins resulting from proteasome inhibition can lead to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis.

Conclusion

This compound remains a cornerstone reagent for investigating the ubiquitin-proteasome system and its role in cellular physiology and pathology. Its ability to potently and reversibly inhibit the proteasome provides a powerful means to study the lifecycle of proteins and the consequences of impaired protein degradation. By providing a centralized resource of quantitative data, detailed experimental protocols, and pathway diagrams, this guide aims to facilitate the effective and reproducible use of this compound in diverse research applications. As with any pharmacological inhibitor, careful optimization of experimental conditions and appropriate controls are paramount to generating robust and meaningful data.

References

- 1. invivogen.com [invivogen.com]

- 2. Proteasome inhibitor this compound induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome Inhibitor this compound and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 18. researchhub.com [researchhub.com]

- 19. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Calpain Inhibitory Activity of MG-132

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the calpain inhibitory properties of MG-132, a widely used peptide aldehyde. While primarily known for its potent inhibition of the proteasome, this compound also exhibits significant, albeit less potent, activity against calpains. Understanding this dual activity is critical for the accurate design and interpretation of experiments in cell biology, cancer research, and neurodegeneration.

Core Mechanism of Action

This compound (Z-Leu-Leu-Leu-al) is a synthetic, cell-permeable peptide aldehyde that functions as a reversible, transition-state inhibitor.[1] Its chemical structure, particularly the C-terminal aldehyde group, allows it to interact with the active sites of certain proteases. While it is a potent inhibitor of the 26S proteasome's chymotrypsin-like activity, it also effectively inhibits calcium-dependent cysteine proteases, namely calpains.[1][2][3] The inhibitory mechanism involves the formation of a reversible hemiacetal adduct with the active site cysteine residue of the enzyme. At higher concentrations, this compound has been noted to inhibit other proteases, such as cathepsins.[4][5]

Quantitative Inhibitory Data

The inhibitory potency of this compound varies significantly between its primary target, the proteasome, and its secondary target, calpain. This differential activity is a critical consideration for experimental design, as the concentration used will determine the primary cellular process being inhibited.

| Target Enzyme | Parameter | Value | References |

| Calpain | IC₅₀ | 1.2 µM | [2][4][6][7] |

| IC₅₀ (m-calpain) | 1.25 µM | [8] | |

| Proteasome | IC₅₀ | 100 nM | [6][7][8][9] |

| Kᵢ | 4 nM | [1] | |

| NF-κB Activation | IC₅₀ | 3 µM | [1][9] |

Table 1: Summary of reported IC₅₀ and Kᵢ values for this compound against calpain and the proteasome. The significantly lower values for the proteasome indicate much higher potency.

Experimental Protocols

Below are detailed methodologies for assessing the calpain inhibitory activity of this compound in both in vitro and cell-based systems.

This protocol measures the direct inhibitory effect of this compound on calpain enzymatic activity using a fluorogenic substrate.

Principle: The assay quantifies the cleavage of a specific calpain substrate, such as Ac-LLY-AFC. In its uncleaved state, the substrate emits blue light (λ_ex = 400 nm). Upon cleavage by active calpain, the free 7-Amino-4-trifluoromethylcoumarin (AFC) group is released, which emits a strong yellow-green fluorescence (λ_em = 505 nm). The increase in fluorescence is directly proportional to calpain activity.

Materials:

-

Cell lysate containing active calpain or purified active calpain I (positive control).

-

Calpain Extraction Buffer (to lyse cells while preventing auto-activation of calpain).

-

10X Reaction Buffer.

-

Calpain Substrate (e.g., Ac-LLY-AFC).

-

This compound (dissolved in DMSO or ethanol) at various concentrations.[7][9]

-

Negative Control Inhibitor (e.g., Z-LLY-FMK).

-

Black 96-well plate with a clear bottom.

-

Fluorescence plate reader.

Procedure:

-

Sample Preparation:

-

Culture cells to the desired density and treat as required to induce calpain activation.

-

Harvest 1-2 million cells and pellet by centrifugation.

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes, mixing gently several times.

-

Centrifuge at 10,000 x g for 1 minute to pellet debris. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: Add 50-200 µg of cell lysate and adjust the total volume to 85 µL with Extraction Buffer. Add desired concentrations of this compound.

-

Positive Control: Add 1-2 µL of Active Calpain I to 85 µL of Extraction Buffer.

-

Negative Control: Add 1 µL of a known Calpain Inhibitor to a sample well containing treated cell lysate.

-

Vehicle Control: Add the same volume of DMSO or ethanol (B145695) used for this compound to a sample well.

-

-

Reaction and Measurement:

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well to start the reaction.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure fluorescence using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Compare the fluorescence intensity of this compound-treated samples to the vehicle control to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the log of this compound concentration to calculate the IC₅₀ value.

-

This cell-based assay assesses calpain activity by monitoring the proteolytic cleavage of an endogenous substrate, such as α-spectrin.

Principle: Activation of calpain in cells leads to the cleavage of specific cytoskeletal proteins. For instance, α-spectrin (approx. 260 kDa) is cleaved by calpain to produce a characteristic ~150 kDa fragment.[10] Treatment with this compound will inhibit this cleavage in a dose-dependent manner.

Materials:

-

Cultured cells (e.g., C2C12 myoblasts, neurons).

-

Calcium ionophore (e.g., A23187) to activate calpain.

-

This compound at various concentrations.

-

RIPA or other suitable lysis buffer with protease inhibitors.

-

Primary antibody against α-spectrin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Treatment:

-

Plate cells and grow to ~80% confluency.

-

Pre-incubate cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Induce calpain activation by adding a calcium ionophore for a pre-determined time (e.g., 30-60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-α-spectrin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the chemiluminescence substrate.

-

-

Detection and Analysis:

-

Capture the image using a digital imaging system.

-

Quantify the band intensities for both full-length α-spectrin (~260 kDa) and the calpain-cleaved fragment (~150 kDa).

-

Calculate the ratio of the cleaved fragment to the full-length protein for each condition. A decrease in this ratio in this compound-treated samples indicates calpain inhibition.

-

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language to illustrate key processes related to this compound and calpain inhibition.

Caption: General experimental workflow for evaluating this compound's calpain inhibitory activity.

Caption: this compound blocks NF-κB activation by inhibiting the proteasomal degradation of IκBα.

Caption: Calpain inhibition by agents like this compound can activate pro-migratory signaling pathways.

Specificity and Experimental Considerations

A crucial aspect of using this compound is its differential potency. It is over 10 times more potent as a proteasome inhibitor (IC₅₀ ≈ 100 nM) than as a calpain inhibitor (IC₅₀ ≈ 1.2 µM).[2][4][6][7][9] This has significant implications for experimental interpretation:

-

Low Concentrations (< 500 nM): At these concentrations, the effects of this compound are predominantly due to proteasome inhibition.

-

High Concentrations (1-10 µM): In this range, this compound will inhibit both the proteasome and calpain, making it difficult to attribute an observed effect to a single pathway without further controls.

-

Off-Target Effects: Researchers must be aware that this compound can also inhibit other proteases, such as certain cathepsins and lysosomal cysteine proteases, especially at higher concentrations.[1][4][5]

To specifically investigate the role of calpain, it is recommended to use this compound in conjunction with more specific calpain inhibitors (e.g., Calpeptin, PD150606) or proteasome-specific inhibitors (e.g., Bortezomib, Lactacystin) to dissect the distinct contributions of each pathway.

Conclusion

This compound is a powerful and versatile research tool that acts as a dual inhibitor of the proteasome and calpain. Its calpain inhibitory activity, while secondary to its effect on the proteasome, is significant and must be considered in the design and analysis of experiments. By understanding its concentration-dependent specificity and employing the appropriate experimental protocols and controls, researchers can effectively leverage this compound to investigate the complex roles of both calpain- and proteasome-mediated proteolysis in cellular function and disease.

References

- 1. MG132 - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, an inhibitor of proteasomes and calpains, induced inhibition of oocyte maturation and aneuploidy in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. MG 132 | Proteasome | Tocris Bioscience [tocris.com]

- 7. calpain-inhibitor-i.com [calpain-inhibitor-i.com]

- 8. This compound | Cell Signaling Technology [cellsignal.com]

- 9. stemcell.com [stemcell.com]

- 10. researchgate.net [researchgate.net]

how does MG-132 affect NF-κB signaling

An In-depth Technical Guide to the Effects of MG-132 on NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in numerous pathologies, making the NF-κB signaling pathway a critical target for therapeutic intervention.[1][4] this compound (Z-Leu-Leu-Leu-al) is a potent, reversible, and cell-permeable peptide aldehyde that functions as a proteasome inhibitor.[5][6] By selectively blocking the proteolytic activity of the 26S proteasome, this compound serves as an invaluable research tool for studying cellular protein degradation pathways and has been extensively used to investigate its modulatory effects on NF-κB activation.[5][7] This guide provides a comprehensive technical overview of the core mechanism by which this compound affects NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Inhibition of IκBα Degradation

In the canonical NF-κB pathway, the NF-κB dimer (most commonly p50/p65) is held in an inactive state in the cytoplasm through its association with an inhibitor of κB (IκB) protein, primarily IκBα.[8][9] Upon stimulation by various inducers, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[9] Activated IKK phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[8][9] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus.[9] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.[1][10]

This compound exerts its primary effect on this pathway by inhibiting the chymotrypsin-like activity of the 26S proteasome.[5][6] This inhibition prevents the degradation of ubiquitinated IκBα.[5][8] As a result, IκBα remains bound to NF-κB, sequestering the complex in the cytoplasm and blocking its nuclear translocation and subsequent transcriptional activity.[8][11] This leads to the suppression of NF-κB-mediated gene expression.[5][12]

An alternative mechanism has been proposed, suggesting that this compound can also inhibit NF-κB activation through the induction of endoplasmic reticulum (ER) stress.[13][14] This ER stress-mediated pathway leads to the accumulation of C/EBPβ translational products (LAP and LIP), which have been identified as suppressors of NF-κB.[13]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound varies depending on the cell type and experimental conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Inhibitory Concentrations (IC₅₀) and Potency of this compound

| Parameter | Value | Substrate/Target | Notes | Reference |

|---|---|---|---|---|

| Proteasome Inhibition (Kᵢ) | 4 nM | 26S Proteasome | Potent, reversible inhibitor. | [6] |

| Proteasome Inhibition (IC₅₀) | 100 nM | ZLLL-MCA | In vitro assay. | [7][15] |

| Proteasome Inhibition (IC₅₀) | 850 nM | SucLLVY-MCA | In vitro assay. | [7] |

| NF-κB Activation Inhibition (IC₅₀) | 3 µM | TNF-α-induced NF-κB activation | - | [6] |

| Calpain Inhibition (IC₅₀) | 1.2 µM | Casein | This compound also inhibits other proteases. | [7][15][16] |

| Glioma Cell Proliferation (IC₅₀) | 18.5 µmol/L | C6 glioma cells | At 24 hours. |[17] |

Table 2: Typical Experimental Conditions for this compound Treatment

| Cell Type | Concentration Range | Treatment Duration | Application/Effect Studied | Reference(s) |

|---|---|---|---|---|

| General Use | 5-50 µM | 1-24 hours | Varies depending on desired effect. | [7] |

| A549 (Lung Carcinoma) | 10 µM | 1 hour (pre-treatment) | Inhibition of TNF-α-induced NF-κB activation and IL-8 release. | [15][18] |

| Melanoma Cells (A375, MeWo) | 10 µmol/L | 2 hours | Blocks constitutive and radiation-induced NF-κB activity. | [19] |

| LNCaP (Prostate Carcinoma) | 30 µM | 1 hour (pre-treatment) | Protection of IκBα degradation after TNF-α treatment. | [20] |

| C2C12 (Myotubes) | 40 µM | 1 hour (pre-treatment) | Inhibition of TNF-α-induced IκBα degradation and NF-κB activity. | [21] |

| U937 (Monocytes) | 10 µM | - | Inhibition of TNF-α-induced IκBα degradation. |[12] |

Experimental Protocols

To assess the impact of this compound on NF-κB signaling, several key biochemical and molecular biology techniques are routinely employed.

Western Blot Analysis for IκBα Degradation and NF-κB Translocation

Western blotting is used to qualitatively and semi-quantitatively measure changes in protein levels. It is the primary method to visualize the stabilization of IκBα by this compound and to track the translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophoretic Mobility Shift Assay Analysis of NFκB Transcriptional Regulation by Nuclear IκBα | Springer Nature Experiments [experiments.springernature.com]

- 3. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of proteasome inhibitor MG132 on experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. MG132 - Wikipedia [en.wikipedia.org]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of proteasome inhibitor this compound on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Proteasome inhibitor this compound induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unmasking the Unintended: An In-depth Technical Guide to the Off-Target Effects of MG-132 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

MG-132, a potent and widely utilized proteasome inhibitor, has been instrumental in elucidating the role of the ubiquitin-proteasome system in a myriad of cellular processes. However, its utility is often accompanied by a range of off-target effects that can confound experimental results and lead to misinterpretation of data. This technical guide provides a comprehensive overview of the known off-target effects of this compound in cell culture, offering detailed experimental protocols to identify and characterize these unintended interactions, and presenting quantitative data and signaling pathway diagrams to aid in the design of more robust and reliable experiments.

Beyond the Proteasome: A Summary of this compound's Off-Target Activities

While this compound is a highly effective inhibitor of the 26S proteasome, its activity is not exclusively confined to this target. At concentrations commonly used in cell culture experiments, this compound has been shown to interact with other cellular components and trigger a cascade of unintended signaling events.

Inhibition of Other Proteases

One of the most well-documented off-target effects of this compound is its inhibition of other classes of proteases, particularly calpains and cathepsins.[1][2] This cross-reactivity can have significant biological consequences, as these proteases are involved in diverse cellular functions, including apoptosis, signal transduction, and autophagy.

Induction of Autophagy and Endoplasmic Reticulum (ER) Stress

This compound treatment has been consistently shown to induce autophagy, a cellular process for the degradation of bulk cytoplasmic components, and to trigger the unfolded protein response (UPR) as a result of endoplasmic reticulum (ER) stress.[3][4] The accumulation of ubiquitinated proteins due to proteasome inhibition is a major contributor to ER stress, which in turn can activate autophagic pathways as a compensatory mechanism.

Modulation of Signaling Pathways

The cellular response to this compound is complex and involves the modulation of numerous signaling pathways that regulate cell survival, proliferation, and death. Key pathways affected by this compound's off-target activities include those involved in apoptosis, cell cycle regulation, and oxidative stress. For instance, this compound can induce apoptosis through both caspase-dependent and -independent mechanisms and can cause cell cycle arrest at the G2/M phase.[5][6] Furthermore, treatment with this compound has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress.[5]

Quantitative Data on this compound's Off-Target Effects

To facilitate the design of experiments that minimize or account for the off-target effects of this compound, the following tables summarize key quantitative data from the literature.

| Target | IC50 | Cell Line/System | Reference |

| 26S Proteasome (Chymotrypsin-like activity) | 100 nM | In vitro | [7] |

| Calpain | 1.2 µM | In vitro | [7] |

| NF-κB activation | 3 µM | - | [7] |

Table 1: Inhibitory Concentrations (IC50) of this compound for On-Target and Off-Target Molecules.

| Cell Line | Concentration | Time | Effect | Reference |

| HeLa | ~5 µM | 24 h | IC50 for cell growth inhibition | [5] |

| Human Pulmonary Fibroblast (HPF) | ~20 µM | 24 h | IC50 for cell growth inhibition | [8] |

| Malignant Pleural Mesothelioma (NCI-H2452 & NCI-H2052) | > 0.5 µM | 36-48 h | Significant apoptosis | [9] |

| PC12 | 2.5 µM | > 24 h | Apoptosis | [10] |

| Glioblastoma (U138MG, C6, U87, U373) | Not specified | - | Selective toxicity to cancerous cells | [11] |

| Osteosarcoma (U2OS) | 1-5 µM | 24 h | Dose-dependent apoptosis | [12] |

| Osteosarcoma (MG-63 & HOS) | Not specified | - | G2/M arrest and apoptosis | [6] |

Table 2: Concentration- and Time-Dependent Effects of this compound on Cell Viability and Apoptosis in Various Cell Lines.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms underlying this compound's off-target effects, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for their investigation.

Caption: Overview of this compound's on-target and major off-target effects.

Caption: General experimental workflow for characterizing this compound off-target effects.

Detailed Experimental Protocols

The following protocols provide a starting point for investigating the off-target effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Assessment of Calpain and Cathepsin Activity

Principle: This protocol utilizes commercially available fluorogenic substrates to measure the activity of calpains and cathepsins in cell lysates treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA assay)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Fluorogenic cathepsin B substrate (e.g., Z-RR-AMC)

-

Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

-

Harvest cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

In a 96-well black microplate, add a standardized amount of protein lysate to each well.

-

Add the appropriate assay buffer and fluorogenic substrate to each well.

-

Incubate the plate at 37°C and measure the fluorescence intensity kinetically over time using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage and express it as a percentage of the vehicle control to determine the inhibitory effect of this compound.

Western Blot Analysis for ER Stress and Autophagy Markers

Principle: This protocol uses specific antibodies to detect the expression levels of key protein markers for ER stress (e.g., GRP78, CHOP) and autophagy (e.g., LC3-I/II, p62/SQSTM1) in this compound-treated cells.

Materials:

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-LC3, anti-p62)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described above.

-

Prepare whole-cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Principle: This protocol utilizes fluorescent dyes to quantify the percentage of apoptotic cells (Annexin V/Propidium Iodide staining) and to analyze the distribution of cells in different phases of the cell cycle (Propidium Iodide staining).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure for Apoptosis Analysis:

-

Treat cells with this compound.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure for Cell Cycle Analysis:

-

Treat cells with this compound.

-

Harvest cells and fix them in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with PI staining solution.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

References

- 1. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibitor this compound induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systemic Perturbation of the ERK Signaling Pathway by the Proteasome Inhibitor, MG132 | PLOS One [journals.plos.org]

- 7. MG132 - Wikipedia [en.wikipedia.org]

- 8. This compound | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]

- 9. Proteasome Inhibitor this compound and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of autophagy by the MG‑132 proteasome inhibitor is associated with endoplasmic reticulum stress in MCF‑7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

The Proteasome Inhibitor MG-132: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical regulator of intracellular protein homeostasis and its dysregulation is a hallmark of numerous pathologies, including cancer. MG-132, a potent, reversible, and cell-permeable peptide aldehyde, has been instrumental in elucidating the role of the proteasome in cellular processes. By inhibiting the 26S proteasome, this compound disrupts the degradation of key regulatory proteins, leading to profound effects on cell cycle progression and apoptosis. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts the cell cycle, offering quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support researchers in oncology and drug development.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The progression through the distinct phases of the cell cycle—G1, S, G2, and M—is driven by the coordinated synthesis and degradation of a class of proteins known as cyclins, which in turn activate cyclin-dependent kinases (CDKs). The ubiquitin-proteasome system (UPS) plays a pivotal role in this temporal regulation by targeting cyclins and other cell cycle-related proteins for degradation, thereby ensuring unidirectional progression through the cell cycle.

This compound (Z-Leu-Leu-Leu-al) is a well-characterized inhibitor of the chymotrypsin-like activity of the 26S proteasome.[1] Its ability to block the degradation of ubiquitinated proteins has made it an invaluable tool for studying the roles of specific proteins in cellular signaling. In the context of cancer, where the cell cycle is often deregulated, proteasome inhibitors like this compound have emerged as a promising class of therapeutic agents.[2] This guide will explore the multifaceted impact of this compound on cell cycle progression, detailing its molecular mechanisms of action and providing practical information for its application in research settings.

Mechanism of Action: Disruption of Proteasomal Degradation

This compound exerts its biological effects by reversibly inhibiting the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[1] This inhibition leads to the accumulation of ubiquitinated proteins, including key regulators of the cell cycle.

The primary consequence of this compound treatment is the stabilization of proteins that are normally degraded by the proteasome. This includes, but is not limited to:

-

Cyclins: Accumulation of cyclins, such as Cyclin A and Cyclin B, disrupts the normal oscillatory pattern of CDK activity, leading to cell cycle arrest.[3]

-

CDK inhibitors (CKIs): Proteins like p21Waf1/Cip1 and p27Kip1, which negatively regulate CDK activity, are also stabilized by this compound.[4][5] Their accumulation contributes to the inhibition of cell cycle progression.

-